(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, an amino group, and a carboxylate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced into the tetrahydrofuran ring.
Esterification: The carboxylate group is esterified to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Where the reactions are carried out in batches with careful control of temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for continuous production of the compound, which can be more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride
- (2R,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride
- (2R,4R)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride
Uniqueness
(2S,4S)-Methyl 4-aminotetrahydrofuran-2-carboxylate hydrochloride is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The (2S,4S) configuration may result in different interactions with enzymes and receptors compared to its stereoisomers.
Properties
CAS No. |
1304126-28-0 |
---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
methyl (2S,4S)-4-aminooxolane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-9-6(8)5-2-4(7)3-10-5;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m0./s1 |
InChI Key |
RFCRJDVMXJECGI-FHAQVOQBSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CO1)N.Cl |
Canonical SMILES |
COC(=O)C1CC(CO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.